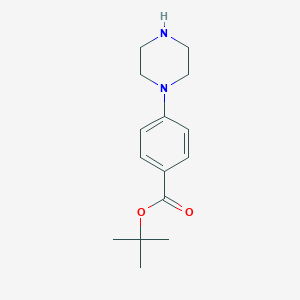

tert-Butyl 4-(piperazin-1-yl)benzoate

Übersicht

Beschreibung

tert-Butyl 4-(piperazin-1-yl)benzoate: is an organic compound with the molecular formula C15H22N2O2. It is a derivative of benzoic acid and piperazine, featuring a tert-butyl ester group. This compound is often used in chemical research and pharmaceutical development due to its unique structural properties and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(piperazin-1-yl)benzoate typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products .

Analyse Chemischer Reaktionen

Palladium-Catalyzed Coupling Reactions

The piperazine nitrogen in tert-butyl 4-(piperazin-1-yl)benzoate participates in palladium-catalyzed cross-coupling reactions. For example, it reacts with aryl bromides under Buchwald-Hartwig amination conditions:

Example Reaction :

Reactants :

-

This compound

-

4-Bromo-2-methylphenol

Conditions :

-

Catalyst: RuPhos G3 (1 mol%)

-

Base: LiHMDS (1.2 equiv)

-

Solvent: Toluene (0.2 M)

-

Temperature: 15–30°C

Outcome :

| Reaction Component | Role |

|---|---|

| RuPhos G3 | Pd-based catalyst for C–N bond formation |

| LiHMDS | Strong base for deprotonation |

| Toluene | Solvent for stabilizing intermediates |

Reductive Amination

The compound undergoes reductive amination with aldehydes, facilitated by sodium triacetoxyborohydride (NaBH(OAc)₃):

Example Reaction :

Reactants :

-

2-(3-Chlorobicyclo[1.1.1]pentan-1-yl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde

-

This compound

Conditions :

-

Reagent: NaBH(OAc)₃ (3 equiv)

-

Solvent: Toluene

-

Temperature: 0°C to RT

Outcome :

Nucleophilic Substitution

The piperazine moiety acts as a nucleophile in SN2 reactions. For instance, it reacts with alkyl halides:

Example Reaction :

Reactants :

-

This compound

-

Ethyl bromoacetate

Mechanism :

-

Piperazine’s nitrogen attacks the electrophilic carbon in ethyl bromoacetate.

-

Tert-butyl ester remains intact due to steric protection.

Outcome :

-

Product: Ethyl 2-(4-(4-(tert-butoxycarbonyl)phenyl)piperazin-1-yl)acetate.

Comparative Reactivity with Analogues

The tert-butyl group and piperazine ring differentiate its reactivity from similar compounds:

| Compound | Key Functional Groups | Reactivity Profile |

|---|---|---|

| This compound | Piperazine, tert-butyl ester | High nucleophilicity (piperazine), hydrolytic stability (ester) |

| Ethyl 4-(1-piperazinyl)benzoate | Piperazine, ethyl ester | Faster ester hydrolysis due to less steric bulk |

| tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate | Aldehyde, piperazine | Enhanced participation in condensation reactions |

Acid-Mediated Deprotection

The tert-butyl ester is cleaved under acidic conditions to yield 4-(piperazin-1-yl)benzoic acid:

Conditions :

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane

-

Temperature: RT

Outcome :

Interaction with Titanium Reagents

Titanium(IV) ethoxide facilitates imine formation in reductive amination:

Example :

-

Reaction of this compound with aldehydes in the presence of Ti(OEt)₄ yields imine intermediates, reduced to amines using NaBH(OAc)₃ .

Key Mechanistic Insights:

-

The piperazine ring drives nucleophilic reactions (e.g., aminations, alkylations).

-

The tert-butyl ester enhances solubility in organic solvents while resisting hydrolysis under mild conditions.

-

Steric effects from the tert-butyl group limit accessibility to the ester carbonyl, slowing unintended side reactions .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

tert-Butyl 4-(piperazin-1-yl)benzoate is being explored for its potential therapeutic applications, particularly in treating central nervous system disorders such as anxiety and depression. Its structure allows it to interact with neurotransmitter receptors, potentially modulating their activity.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar piperazine structures exhibit antidepressant effects. A study demonstrated that derivatives of piperazine can significantly influence serotonin and dopamine pathways, suggesting that this compound may have similar effects.

Antimicrobial and Anticancer Properties

In addition to its neuropharmacological applications, this compound has been investigated for its antimicrobial and anticancer properties. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development in these areas .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable in creating diverse chemical entities .

Table 2: Reactions Involving this compound

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Alkyl halides or acyl chlorides | Substituted piperazine derivatives |

Industrial Applications

The compound is also utilized in the production of specialty chemicals and polymers. Its unique properties make it suitable for developing resins and coatings that require specific chemical resistance or mechanical strength.

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate

- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

- 4-(N-Boc-piperazin-1-yl)benzaldehyde

Comparison: tert-Butyl 4-(piperazin-1-yl)benzoate is unique due to its combination of a benzoate ester and a piperazine ring. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, tert-Butyl 4-(4-formylphenyl)piperazine-1-carboxylate has an aldehyde group, which makes it more reactive in condensation reactions, while tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate contains an amine group, influencing its basicity and nucleophilicity .

Biologische Aktivität

tert-Butyl 4-(piperazin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This compound features a tert-butyl ester group, a benzoate moiety, and a piperazine ring, which contribute to its pharmacological properties. Research indicates its potential applications in treating central nervous system disorders, antimicrobial activities, and anticancer effects.

The mechanism of action for this compound involves its interaction with various molecular targets, particularly neurotransmitter receptors. The piperazine ring can mimic neurotransmitters, allowing the compound to bind to receptors involved in neurotransmission, which may lead to alterations in cellular signaling pathways and physiological responses.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, one study reported an MIC (Minimum Inhibitory Concentration) of 31.75 μM against Mycobacterium kansasii and strong activity against Staphylococcus aureus .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibited the proliferation of several tumor cell lines with an EC50 ranging from 1 to 3 μM. Notably, it showed promise in inducing apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Study: Tumor Cell Lines

A specific study evaluated the effects of this compound on human monocytic leukemia THP-1 cells. The results indicated a significant reduction in cell viability, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-(4-formylphenyl)piperazine-1-carboxylate | Aldehyde group | Enhanced reactivity in condensation |

| Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | Amine group | Antidepressant effects |

| Tert-butyl 3-(indolyl)methylbenzoate | Indole substitution | Potential anti-cancer activity |

This table illustrates how variations in functional groups can influence the biological activity of related compounds.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process includes the formation of the benzoate ester followed by the introduction of the piperazine moiety through nucleophilic substitution reactions .

Eigenschaften

IUPAC Name |

tert-butyl 4-piperazin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-4-6-13(7-5-12)17-10-8-16-9-11-17/h4-7,16H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXQOZMVCDQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630376 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187669-28-9 | |

| Record name | tert-Butyl 4-(piperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.